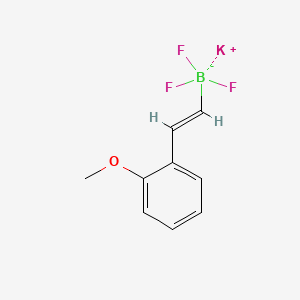
Potassium (E)-trifluoro(2-methoxystyryl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (E)-trifluoro(2-methoxystyryl)borate is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability. The (E)-configuration of the styryl group ensures specific geometric properties that are crucial for its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (E)-trifluoro(2-methoxystyryl)borate can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of (E)-2-methoxystyrylboronic acid with potassium trifluoroborate under basic conditions. The reaction typically proceeds in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Potassium (E)-trifluoro(2-methoxystyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl group.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of saturated alkylborates.
Substitution: Formation of various substituted borates depending on the reactants used.
科学研究应用
Potassium (E)-trifluoro(2-methoxystyryl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific electronic and optical properties.
作用机制
The mechanism of action of potassium (E)-trifluoro(2-methoxystyryl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetallation with transition metals, facilitating the formation of new carbon-carbon bonds. The (E)-configuration of the styryl group ensures specific geometric alignment, which is crucial for its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
(E)-2-Methoxystyrylboronic acid: Similar structure but lacks the trifluoroborate group.
Potassium (E)-styrylborate: Similar structure but without the methoxy group.
(E)-2-Methoxystyrylboronic ester: Similar structure but with an ester group instead of the trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(2-methoxystyryl)borate is unique due to the presence of the trifluoroborate group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions. The combination of the (E)-configuration and the methoxy group further enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
属性
分子式 |
C9H9BF3KO |
|---|---|
分子量 |
240.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-[(E)-2-(2-methoxyphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
InChI 键 |
AIDYNBVLVQYPID-UHDJGPCESA-N |
手性 SMILES |
[B-](/C=C/C1=CC=CC=C1OC)(F)(F)F.[K+] |
规范 SMILES |
[B-](C=CC1=CC=CC=C1OC)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


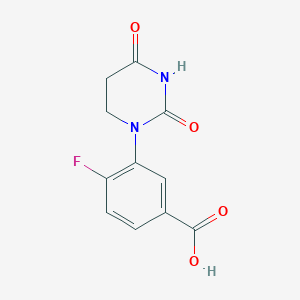
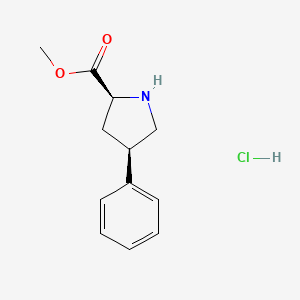
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

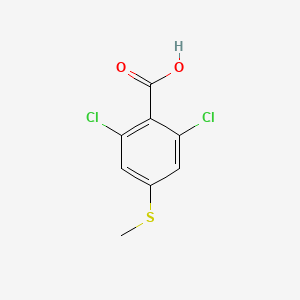
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
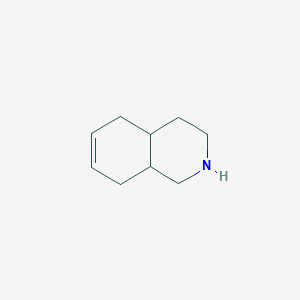
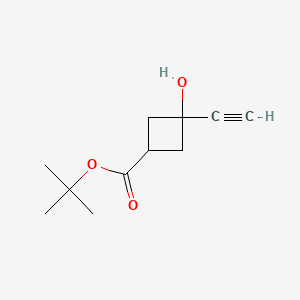
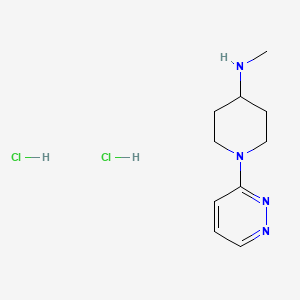
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
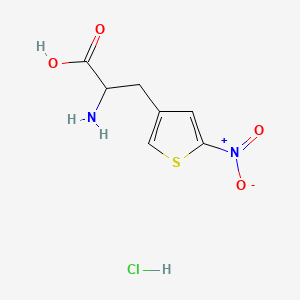
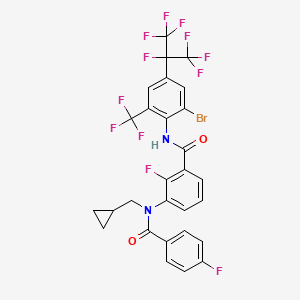
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
